2,3-Dimethylbenzofuran-6-carboxylic acid
Description
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2,3-dimethyl-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c1-6-7(2)14-10-5-8(11(12)13)3-4-9(6)10/h3-5H,1-2H3,(H,12,13) |
InChI Key |
SEDBXJHMRKVNOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)C(=O)O)C |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
2,3-Dimethylbenzofuran-6-carboxylic acid has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies indicate that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, certain modifications in the structure have shown enhanced potency against various cancer cell lines .
- Cardiac Function Modulation : The compound has demonstrated the ability to inhibit sodium ion influx in cardiac tissues, which can slow conduction velocity and reduce arrhythmias. This effect was particularly noted at lower concentrations .
The compound interacts with various biological targets:
- Enzyme Inhibition : It has been found to inhibit specific enzymes involved in cellular signaling pathways, which may lead to therapeutic effects in conditions like hypertension and arrhythmias .
- Receptor Binding : Similar benzofuran derivatives have been shown to act as agonists for cannabinoid receptors, suggesting potential applications in pain management and inflammation modulation .
Chemical Synthesis
This compound serves as a building block for synthesizing more complex benzofuran derivatives. These derivatives can be tailored for specific biological activities or industrial applications, such as developing new materials or dyes .
Case Studies and Research Findings
Several studies have explored the biological activity of related benzofuran compounds, providing insights into the potential applications of this compound:
Anticancer Studies
- A series of N-substituted phenylamide derivatives derived from benzofurans showed significant anticancer activity. The structure-activity relationship indicated that modifications at specific positions could enhance potency against cancer cell lines .
- In vivo studies using animal models demonstrated that certain derivatives could effectively inhibit tumor growth .
Neuropharmacological Effects
Research indicates that benzofuran derivatives may also influence neuropharmacological pathways. Their interactions with neurotransmitter systems suggest potential applications in treating neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural features, physicochemical properties, and reported activities of 2,3-dimethylbenzofuran-6-carboxylic acid and its analogs:
Key Comparative Insights
Substituent Position and Bioactivity
- Methyl vs.
- Hydroxyl Group Addition: The introduction of a hydroxyl group at C7 (7-hydroxy-2,2-dimethyl analog) enhances polarity, which may improve solubility and antioxidant capacity, as seen in phenolic acids like caffeic acid (3,4-dihydroxybenzeneacrylic acid) .
Ring Saturation and Conformational Effects
- Dihydrofuran vs. This structural modification is critical in cannabinoid receptor ligands, where dihydrofuran derivatives exhibit selective CB2 agonism .
Functional Group Modifications
- Carboxylic Acid vs. Ester Derivatives : Esterification of the carboxylic acid (e.g., methyl ester in ’s compound) enhances lipophilicity and oral bioavailability, a common strategy in prodrug design .
- Complex Substituents : The trimethoxybenzylidene and cyclohexanecarboxylate groups in ’s compound introduce steric bulk, likely influencing receptor selectivity and metabolic stability .
Preparation Methods
Cyclization of Substituted Precursors
A common strategy for benzofuran-carboxylic acids involves cyclization of ortho-substituted phenols or aldehydes. For this compound, a plausible route begins with 4-bromo-2-hydroxy-3,5-dimethylbenzaldehyde (Figure 1).
Key Steps :
-
Wittig Olefination : Reaction with a methyltriphenylphosphonium ylide introduces a methylene group adjacent to the aldehyde, forming a dihydrobenzofuran precursor.
-
Oxidative Cyclization : Using chromium trioxide (CrO₃) or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) with MnO₂, the dihydro intermediate undergoes dehydrogenation to form the benzofuran ring.
-
Carboxylation : Direct carbonylation via CO₂ insertion under strongly basic conditions (e.g., n-BuLi at −68°C) introduces the carboxylic acid group at the 6-position.
Example Protocol :
-
Starting material: 4-bromo-2-hydroxy-3,5-dimethylbenzaldehyde (10 mmol)
-
Wittig reagent: Methyltriphenylphosphonium bromide (12 mmol), activated by KOtBu in THF
-
Cyclization: DDQ (1.2 eq), MnO₂ (6 eq) in chlorobenzene, 80°C, 12 h
-
Carboxylation: n-BuLi (2.5 M in THF, 2.2 eq), CO₂ gas bubbling, followed by acid workup
Post-Cyclization Functionalization
An alternative approach involves synthesizing 2,3-dimethylbenzofuran first, followed by late-stage carboxylation.
Procedure :
-
Benzofuran Core Synthesis :
-
Start with 2,3-dimethylphenol.
-
Formylate via Vilsmeier-Haack reaction to introduce an aldehyde group at the 6-position.
-
Oxidize the aldehyde to carboxylic acid using KMnO₄ in acidic conditions.
-
-
Challenges :
Typical Yields : 50–60%, limited by over-oxidation byproducts.
Cross-Coupling Strategies
Transition-metal-catalyzed cross-coupling offers regioselective control. A palladium-mediated route could assemble the benzofuran skeleton from halogenated precursors.
Steps :
-
Suzuki-Miyaura Coupling :
-
React 6-bromo-2,3-dimethylbenzofuran with a boronic acid ester containing a protected carboxylic acid (e.g., Bpin-CO₂t-Bu).
-
Catalyst: Pd(PPh₃)₄, base: K₂CO₃, solvent: dioxane/H₂O.
-
-
Deprotection :
-
Remove the tert-butyl group using TFA (trifluoroacetic acid).
-
Advantages :
-
High regioselectivity.
-
Avoids harsh oxidation conditions.
Disadvantages : -
Requires synthesis of specialized boronic acid esters.
Reaction Optimization and Critical Parameters
Temperature and Solvent Effects
Reagent Stoichiometry
-
DDQ/MnO₂ System : A 1:5 molar ratio of DDQ to MnO₂ ensures complete oxidation without excess reagent contamination.
-
n-BuLi : Substoichiometric amounts (0.9–1.1 eq) minimize side reactions during carboxylation.
Purification and Analytical Data
Chromatographic Techniques
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆) :
δ 7.63 (d, J = 7.6 Hz, 1H, H-5),
δ 7.54 (d, J = 8.1 Hz, 1H, H-7),
δ 2.35 (s, 3H, 2-CH₃),
δ 2.28 (s, 3H, 3-CH₃).
Challenges and Mitigation Strategies
Impurity Formation
-
Methyl Migration : During cyclization, methyl groups may migrate to the 4-position.
-
Over-Oxidation : Carboxylic acid groups may decarboxylate under acidic conditions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-Dimethylbenzofuran-6-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of benzofuran derivatives often involves cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. For example, organotin reagents (e.g., triphenyltin(IV) chloride) have been used to coordinate carboxylate groups in similar systems, enabling efficient cyclization . Optimization may involve varying catalysts (e.g., acid/base conditions), temperature (80–120°C), and solvent polarity (DMF or THF). Yield improvements can be monitored via HPLC using columns like Purospher®STAR (C18, 5 µm) for purity assessment .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm methyl group positions (δ 2.1–2.5 ppm for CH₃) and benzofuran ring protons (δ 6.8–7.5 ppm).
- FT-IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹).
- HPLC-MS : Quantify purity (>95%) and validate molecular mass (e.g., [M+H]+ ion). Calibrate methods using reference standards from reliable databases (e.g., ChemIDplus) .
Q. What solvents and pH conditions stabilize this compound in aqueous solutions?
- Methodological Answer : The compound’s solubility is limited in water but improves in polar aprotic solvents (e.g., DMSO, acetone). For aqueous stability, maintain pH >5 to avoid decarboxylation. Use buffered solutions (e.g., phosphate buffer, pH 7.4) for biological assays, and validate stability via UV-Vis spectroscopy (λmax ~260 nm) over 24 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity, concentration ranges). Standardize protocols:
- Use identical cell lines (e.g., HEK293 or HeLa) across studies.
- Validate target engagement via competitive binding assays (e.g., SPR or ITC).
- Cross-reference with structurally analogous compounds (e.g., 2,3-Dimethylbenzoic acid, which shows moderate antimicrobial activity) . Publish raw data and statistical analyses to enhance reproducibility.
Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Employ density functional theory (DFT) to model electron density distribution, focusing on the carboxylic acid group and benzofuran ring. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental data (e.g., regioselective alkylation or halogenation outcomes). Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is recommended .
Q. How can researchers design SAR studies for this compound analogs to enhance pharmacological properties?
- Methodological Answer :
- Modification Sites : Vary substituents at the 2- and 3-methyl groups or introduce halogens (F, Cl) at the 6-position to alter lipophilicity (logP).
- Assay Design : Test analogs against target enzymes (e.g., COX-2 or kinases) using fluorescence-based activity assays. Correlate IC₅₀ values with computational ADMET predictions (e.g., SwissADME).
- Data Analysis : Apply multivariate regression to identify critical descriptors (e.g., steric bulk, H-bond donors) influencing potency .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. For non-monotonic responses, apply Bayesian hierarchical models to account for variability. Validate assumptions (e.g., normality) via Shapiro-Wilk tests. Open-source tools like R (drc package) or GraphPad Prism are suitable .
Q. How should researchers address low yields in multi-step syntheses of this compound derivatives?
- Methodological Answer : Identify rate-limiting steps via reaction profiling (e.g., in situ IR or LC-MS). For example, if cyclization is inefficient, screen Lewis acid catalysts (e.g., ZnCl₂ or BF₃·Et₂O) . Alternatively, employ flow chemistry to improve heat/mass transfer. Document side products by LC-HRMS to refine purification strategies (e.g., gradient elution on C18 columns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
